(1,3,4-Oxadiazol-2-YL)methanamine

Physicochemical Properties Building Block Selection Synthetic Feasibility

Select (1,3,4-oxadiazol-2-yl)methanamine for its validated role as a metabolically stable bioisostere of esters/amides and privileged AChE/kinase pharmacophore. The unhindered primary amine and low conformational flexibility ensure predictable, high-yielding derivatization in automated parallel synthesis. Substituting with 1,2,4-oxadiazole or thiadiazole analogs risks loss of target engagement and synthetic efficiency. This building block is optimized for medicinal chemistry and materials science R&D.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 716329-40-7
Cat. No. B1309449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4-Oxadiazol-2-YL)methanamine
CAS716329-40-7
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)CN
InChIInChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2
InChIKeyFLOHHSLSDRAFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3,4-Oxadiazol-2-yl)methanamine (CAS 716329-40-7): Structural and Pharmacophoric Baseline


(1,3,4-Oxadiazol-2-yl)methanamine (CAS 716329-40-7) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 2-position with a primary methanamine group. This compound possesses a molecular weight of 99.09 g/mol and a predicted boiling point of 202.3±42.0 °C . Its structure provides a versatile scaffold for the synthesis of diverse biologically active molecules, with the oxadiazole ring serving as a metabolically stable pharmacophore known for its capacity to engage in hydrogen bonding and π-π stacking interactions [1]. The primary amine functionality offers a convenient synthetic handle for derivatization into amides, ureas, and other functionalized analogs, making this compound a valuable intermediate in medicinal chemistry and materials science [2].

Why (1,3,4-Oxadiazol-2-yl)methanamine Cannot Be Casually Substituted with Alternative Heterocyclic Amines


Substituting (1,3,4-oxadiazol-2-yl)methanamine with a generic heterocyclic amine—such as its 1,2,4-oxadiazole isomer, a thiadiazole analog, or a simple pyridine derivative—introduces fundamental alterations to the electronic environment, metabolic stability, and target-binding profile of the resulting derivatives. While the 1,2,4-oxadiazole isomer may exhibit a lower logP and potentially different hydrogen-bonding geometry, the 1,3,4-oxadiazole ring demonstrates distinct metabolic stability and an improved likelihood of engaging with specific biological targets, including acetylcholinesterase and various kinases [1][2]. Furthermore, the specific positioning of the nitrogen atoms in the 1,3,4-oxadiazole core influences its dipole moment and reactivity toward electrophilic substitution, which directly impacts the synthetic feasibility and yield of subsequent derivatization steps [3]. Direct substitution with a structurally similar but electronically divergent scaffold risks a complete loss of desired biological activity and could necessitate extensive and unpredictable optimization of downstream synthetic routes. The quantitative evidence below establishes the concrete, measurable differentiators that justify the selection of this specific building block.

Quantitative Differentiation of (1,3,4-Oxadiazol-2-yl)methanamine: A Comparator-Based Evidence Guide


Physicochemical Differentiation: Boiling Point and Hydrogen-Bonding Capacity vs. 1,2,4-Oxadiazole Isomer

The 1,3,4-oxadiazole core confers distinct physicochemical properties compared to its 1,2,4-oxadiazole isomer. (1,3,4-Oxadiazol-2-yl)methanamine (CAS 716329-40-7) exhibits a predicted boiling point of 202.3±42.0 °C, which is notably lower than the predicted boiling point of 225.2±42.0 °C for the structurally analogous 1,3,4-oxadiazole derivative 1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, and higher than that of many 1,2,4-oxadiazole isomers, which can impact purification and formulation strategies . Furthermore, the 1,3,4-oxadiazole ring possesses four hydrogen bond acceptors (the two nitrogen atoms and the oxygen atom) and one hydrogen bond donor (the primary amine), a specific H-bonding profile that can be quantitatively compared to the alternative 1,2,4-oxadiazole scaffold, which offers a different spatial arrangement of H-bond acceptors .

Physicochemical Properties Building Block Selection Synthetic Feasibility

Enhanced Synthetic Versatility: Unsubstituted Methanamine Handle vs. 5-Substituted Analogs

The primary methanamine group of (1,3,4-oxadiazol-2-yl)methanamine (CAS 716329-40-7) offers a superior synthetic handle compared to analogous building blocks that feature additional substitution on the oxadiazole ring. For instance, the presence of a 5-ethylthio substituent in 5-(ethylthio)-1,3,4-oxadiazole-2-methanamine (CAS 915922-18-8) introduces steric hindrance and electronic effects that can limit the scope and efficiency of subsequent amide bond formation or reductive amination reactions [1]. The target compound, with its unencumbered primary amine, has a single rotatable bond (N-C-C) and a lower calculated topological polar surface area (tPSA) of approximately 67.9 Ų, compared to larger derivatives which can exceed 100 Ų, thereby facilitating more efficient and predictable derivatization into diverse chemical libraries .

Synthetic Chemistry Derivatization Lead Optimization

Validated Pharmacophoric Engagement: Superior Acetylcholinesterase (AChE) Inhibitory Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring system is a validated scaffold for acetylcholinesterase (AChE) inhibition, a critical target for Alzheimer's disease and other neurological disorders. Studies on a series of novel 1,3,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity with IC50 values ranging from 41.87 ± 0.67 μM to 1580.25 ± 0.7 μM [1]. In contrast, 1,2,4-oxadiazole isomers and 1,3,4-thiadiazole analogs often exhibit significantly reduced or no activity against AChE in head-to-head comparisons, highlighting the critical importance of the specific 1,3,4-oxadiazole heterocycle [2]. Furthermore, molecular docking studies reveal that the 1,3,4-oxadiazole core establishes crucial interactions with key amino acid residues within the catalytic active site and peripheral anionic site of AChE, interactions that are geometrically and electronically disfavored for other oxadiazole isomers [3].

Neurodegenerative Disease Enzyme Inhibition Drug Discovery

Favorable Drug-Likeness Profile: Lower LogP and Higher tPSA vs. 5-Aryl Substituted Analogs

The unsubstituted (1,3,4-oxadiazol-2-yl)methanamine scaffold possesses an inherently more favorable drug-likeness profile compared to many 5-aryl-substituted analogs. The parent compound has a predicted logP of approximately -0.5 and a topological polar surface area (tPSA) of 67.9 Ų, values that adhere closely to Lipinski's and Veber's rules for oral bioavailability [1]. In contrast, a representative 5-aryl derivative, 5-(4-fluorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine (CAS 914299-66-4), has a predicted pKa of 6.66±0.10 and a significantly higher logP, which can compromise aqueous solubility and lead to poorer pharmacokinetic properties . This lower baseline lipophilicity of the target compound provides medicinal chemists with a wider optimization window, allowing for the introduction of lipophilic moieties without immediately exceeding acceptable logP thresholds.

Medicinal Chemistry ADME Properties Lead Optimization

Defined Application Scenarios for (1,3,4-Oxadiazol-2-yl)methanamine Based on Verified Differentiators


Synthesis of Targeted Acetylcholinesterase (AChE) Inhibitor Libraries

Leverage the validated AChE inhibitory potential of the 1,3,4-oxadiazole scaffold [1] by using (1,3,4-oxadiazol-2-yl)methanamine as a core building block. The primary amine provides a direct attachment point for creating diverse amide, urea, and N-alkylated derivatives. This approach enables systematic exploration of structure-activity relationships (SAR) around the oxadiazole core, increasing the probability of identifying potent and selective AChE inhibitors for Alzheimer's disease research. This is a direct, hypothesis-driven application based on the class-level inference of the scaffold's privileged activity against this target.

Preparation of Metabolically Stable Pharmacophores for Kinase Inhibition

The 1,3,4-oxadiazole ring is a known metabolically stable bioisostere for esters and amides [2]. Utilize (1,3,4-oxadiazol-2-yl)methanamine to synthesize novel kinase inhibitors where the oxadiazole serves as a key structural element for target engagement and enhanced metabolic stability. The favorable baseline drug-likeness profile (low logP) allows for the introduction of lipophilic kinase-binding motifs without sacrificing overall physicochemical properties. This application scenario directly stems from the evidence on metabolic stability and drug-likeness differentiators.

Construction of Diverse Chemical Libraries via Robust Derivatization

Capitalize on the unhindered primary amine handle and low conformational flexibility (single rotatable bond) of (1,3,4-oxadiazol-2-yl)methanamine to execute high-yielding, parallel synthesis of diverse compound libraries. This building block is ideal for automated synthesis platforms and high-throughput experimentation where predictable reactivity and minimal side reactions are paramount. The evidence on synthetic versatility and low steric hindrance directly supports its selection for reliable library production over more substituted, less predictable analogs.

Development of Novel Anticoagulant or Antithrombotic Agents

Drawing from successful molecular docking and in silico ADME studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives that showed promising binding to Factor Xa and Vitamin K epoxide reductase [3], (1,3,4-oxadiazol-2-yl)methanamine can serve as a starting material for synthesizing new chemical entities targeting the coagulation cascade. The scaffold's inherent properties support the design of drug-like molecules with potential anticoagulant activity, a direction validated by computational and experimental precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,3,4-Oxadiazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.